molecular formula C15H17NO5 B3015235 Ethyl 3-(2-ethoxyacetamido)benzofuran-2-carboxylate CAS No. 847405-57-6

Ethyl 3-(2-ethoxyacetamido)benzofuran-2-carboxylate

Cat. No. B3015235
CAS RN: 847405-57-6
M. Wt: 291.303
InChI Key: SDJPZQUYSUJDQD-UHFFFAOYSA-N
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Description

Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Due to these biological activities and potential applications, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .


Molecular Structure Analysis

The molecular structure of benzofuran compounds consists of a fused five-membered and six-membered ring. This structure is present in many drugs due to their versatility and unique physicochemical properties .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling provides one of the methods that are useful for the preparation of benzofuran-3-carboxylate esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds can vary. For instance, ethyl benzofuran-2-carboxylate has a density of 1.2±0.1 g/cm^3, a boiling point of 274.0±13.0 °C at 760 mmHg, and a molar refractivity of 52.8±0.3 cm^3 .

Scientific Research Applications

Antibacterial Agents

Ethyl 3-(2-ethoxyacetamido)benzofuran-2-carboxylate: is a compound that has been studied for its potential use as an antibacterial agent . The furan ring, a common motif in this compound, is known to exhibit a broad range of biological activities, including antibacterial properties . Research has shown that furan derivatives can be effective against both gram-positive and gram-negative bacteria, which makes them valuable in the development of new antibiotics to combat drug-resistant strains .

Anticancer Research

In the field of oncology, benzofuran derivatives have been identified as promising candidates for anticancer therapy . The structural complexity and diverse pharmacological activities of benzofuran compounds, such as This compound , allow for the exploration of novel mechanisms of action against various cancer cell lines . These compounds have been utilized in the synthesis of new drugs with potential chemotherapeutic effects .

Organic Synthesis

This compound serves as a key intermediate in organic synthesis, particularly in the construction of complex benzofuran systems . Its reactivity allows for various transformations, enabling the synthesis of a wide array of polyfunctionalized benzofuran derivatives. These derivatives are crucial in the development of new pharmaceuticals and materials with enhanced properties .

Biotechnology Applications

In biotechnology, This compound can be used in the design of biosensors and other diagnostic tools due to its unique electronic and optical properties . The compound’s ability to interact with biological molecules makes it suitable for applications in bioassays and molecular recognition processes.

Chemical Engineering

The compound’s role in chemical engineering is significant, especially in process optimization and the development of sustainable synthesis methods . Its use in catalysis and as a building block for more complex chemical structures is essential for advancing green chemistry practices and improving industrial processes.

Pharmacological Studies

This compound: is also used in pharmacological studies to explore its therapeutic potential. Its derivatives have shown a range of activities, including antiviral, anti-inflammatory, and neuroprotective effects . This makes the compound a valuable resource for discovering new drugs and understanding their mechanisms of action.

Future Directions

Benzofuran compounds have potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Mechanism of Action

Target of Action

Benzofuran compounds, which this molecule is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the exact nature of the target and the context in which the compound is acting.

Result of Action

The molecular and cellular effects of Ethyl 3-(2-ethoxyacetamido)benzofuran-2-carboxylate’s action would depend on its specific targets and mode of action. Given the biological activities associated with benzofuran derivatives, potential effects could include inhibition of cell proliferation in the case of anti-tumor activity, or inhibition of viral replication in the case of anti-viral activity .

properties

IUPAC Name

ethyl 3-[(2-ethoxyacetyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-3-19-9-12(17)16-13-10-7-5-6-8-11(10)21-14(13)15(18)20-4-2/h5-8H,3-4,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJPZQUYSUJDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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